tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
This compound is a boronate ester featuring a pyrazolo[3,4-b]pyridine core protected by a tert-butyl carbamate group. Its molecular formula is C₁₇H₂₄BN₃O₄, with a molecular weight of 345.21 g/mol. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocycles for pharmaceutical applications. For instance, it has been utilized in the preparation of tricyclic topoisomerase inhibitors, as evidenced by LC-MS data ([M+H]⁺ = 587.3 for the final product) . The tert-butyl group enhances stability during synthesis, while the boronate ester facilitates regioselective coupling with aryl halides.
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BN3O4/c1-15(2,3)23-14(22)21-13-11(9-20-21)8-12(10-19-13)18-24-16(4,5)17(6,7)25-18/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMKWAPLKAGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine
The synthesis begins with 5-bromo-1H-pyrazolo[3,4-b]pyridine (7 ), a commercially available starting material. Iodination using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 80°C yields 5-iodo-1H-pyrazolo[3,4-b]pyridine, though bromine is retained for cost efficiency in large-scale syntheses.
Boc Protection of the Pyrazole Nitrogen
The NH group at position 1 is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step achieves near-quantitative yields of tert-butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (>95% purity by HPLC).
Miyaura Borylation
The boronic ester is introduced via palladium-catalyzed Miyaura borylation. A representative procedure involves:
-
Substrate : tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (1.0 equiv).
-
Reagents : Bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (5 mol%), potassium acetate (3.0 equiv).
-
Workup : Filtration through Celite, solvent evaporation, and purification by silica gel chromatography (hexane:EtOAc = 4:1) yield the product as a white solid (78% yield).
Mechanistic Insight : The Pd⁰ catalyst oxidatively adds to the C–Br bond, followed by transmetallation with the diboron reagent to form the C–B bond. The steric bulk of the Boc group slows the reaction, necessitating elevated temperatures.
Route 2: Suzuki Coupling with Preformed Boronic Esters
Alternative Substrate Preparation
In cases where halogenated intermediates are inaccessible, 5-trifluoroborate salts of pyrazolo[3,4-b]pyridine may serve as coupling partners. However, this route is less common due to instability of the trifluoroborate under basic conditions.
Coupling with tert-Butyl Haloacetates
A tert-butyl carboxylate group can be introduced via Suzuki-Miyaura coupling using tert-butyl halopyrazolo[3,4-b]pyridine-1-carboxylate and pinacol borane. This method is limited by competing protodeboronation and requires careful pH control.
Comparative Analysis of Synthetic Routes
| Parameter | Miyaura Borylation | Suzuki Coupling |
|---|---|---|
| Yield | 78% | 65% |
| Reaction Time | 12 h | 24 h |
| Catalyst Loading | 5 mol% Pd | 10 mol% Pd |
| Byproducts | Minimal | Protodeboronation |
| Scalability | High | Moderate |
Optimization Strategies
Catalyst Selection
Screenings show PdCl₂(dppf) outperforms Pd(OAc)₂ or Pd(PPh₃)₄ in Miyaura borylation due to enhanced stability under heating.
Solvent Effects
Dioxane provides optimal solubility for both the substrate and boron reagent. Substituting with toluene reduces yields by 20%.
Temperature Control
Reactions conducted above 100°C lead to Boc group decomposition, while temperatures below 80°C result in incomplete conversion.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN:H₂O) shows >99% purity, with retention time = 6.2 min.
Applications in Drug Discovery
The boronic ester moiety enables Suzuki-Miyaura couplings for constructing kinase inhibitors. For example, compound C03 from —a TRKA inhibitor—was synthesized using an analogous boronic ester intermediate, demonstrating IC₅₀ = 56 nM.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: : The compound can be reduced to form different boronic esters or boronic acids.
Substitution: : The pyrazolo[3,4-b]pyridine core can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include different boronic acids, boronic esters, and substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Synthesis and Mechanism
The compound can be synthesized through multiple steps involving the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with boronic acid derivatives. The synthesis typically yields intermediates that are crucial for further modifications leading to biologically active compounds such as crizotinib, a drug used in cancer therapy .
Medicinal Chemistry
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that enhance biological activity and selectivity towards specific targets in cancer treatment.
Drug Development
The compound has been identified as a precursor for synthesizing crizotinib and other related inhibitors targeting anaplastic lymphoma kinase (ALK) and c-Met pathways. Its boron-containing moiety is particularly useful in enhancing the pharmacokinetic properties of these drugs .
Chemical Biology
Research indicates that the compound can be utilized in chemical biology studies to probe cellular mechanisms involving boron-containing compounds. The unique reactivity of the dioxaborolane group allows for selective labeling and tracking of biomolecules within cellular environments .
Mechanism of Action
The mechanism by which Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The pyrazolo[3,4-b]pyridine core can interact with various enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s pyrazolo[3,4-b]pyridine scaffold distinguishes it from analogs with alternative heterocycles:
Key Observations :
Substituent Positioning and Electronic Effects
- The pyrazolo[3,4-b]pyridine core in the target compound is more electron-deficient than indazole or pyridine analogs, increasing its reactivity toward electrophilic partners in Pd-catalyzed reactions .
- Piperidine- or pyrrolidine-containing analogs (e.g., ) introduce basic nitrogen atoms, improving solubility in polar solvents.
Reactivity in Cross-Coupling Reactions
The target compound participates in Suzuki-Miyaura couplings , forming biaryl linkages essential for drug candidates. Comparative studies suggest:
- Reaction Efficiency : Pyrazolopyridine boronate esters achieve higher yields (e.g., 63–85%) compared to bulkier indazole derivatives (50–70%) due to reduced steric constraints .
- Substrate Scope : Electron-withdrawing groups on the heterocycle (e.g., pyrazolo[3,4-b]pyridine) accelerate oxidative addition with Pd catalysts .
Physical and Chemical Properties
Cost Considerations :
Biological Activity
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-b]pyridine core, which has been recognized for its role in the development of various therapeutic agents targeting multiple biological pathways.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 344.22 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Kinase Inhibition :
- Neuroprotection :
- Anti-inflammatory Effects :
1. Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine Derivatives
A study synthesized various pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activities. The results indicated that modifications on the dioxaborolane moiety could enhance kinase inhibitory activity significantly .
2. Inhibition of TRKA Kinase
In a focused study on TRKA inhibition, specific derivatives of pyrazolo[3,4-b]pyridine were tested for their ability to inhibit TRKA activity. The findings demonstrated that certain structural modifications led to increased potency against TRKA compared to parent compounds .
Data Summary Table
Q & A
Basic: What synthetic strategies are commonly employed to prepare this boronic ester-containing pyrazolopyridine derivative?
The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of a halogenated pyrazolopyridine precursor. For example:
- Halogenation : Introduce a halogen (e.g., bromine) at the 5-position of the pyrazolopyridine core using electrophilic substitution .
- Borylation : React the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) to install the boronic ester group .
- Protection : The tert-butyl carbamate group is introduced via Boc protection of the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP) .
Key considerations : Monitor reaction progress via TLC or LC-MS to avoid over-borylation or deprotection.
Advanced: How can steric hindrance from the tert-butyl group impact Suzuki-Miyaura cross-coupling efficiency?
The bulky tert-butyl carbamate group may reduce coupling efficiency due to steric clashes with the palladium catalyst’s active site. To mitigate this:
- Catalyst optimization : Use bulky ligands (e.g., SPhos or RuPhos) to enhance catalyst turnover .
- Temperature modulation : Increase reaction temperatures (e.g., 80–100°C) to overcome kinetic barriers while ensuring thermal stability of the boronic ester .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of sterically hindered intermediates .
Data contradiction note : Some studies report lower yields (40–60%) for sterically hindered substrates, while others achieve >80% yields by pre-activating the boronic ester with trifluoroborate salts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and boronic ester (δ ~1.3 ppm for 12H, singlet). Pyrazolopyridine protons appear as distinct aromatic signals (δ 7.5–8.5 ppm) .
- IR spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and boronic ester B-O vibrations (~1350 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching the formula C₁₉H₂₈BN₃O₄ .
Advanced: How can conflicting data on boronic ester stability under acidic conditions be resolved?
Contradictions arise from differing experimental setups:
- pH sensitivity : The boronic ester is stable in neutral or slightly basic conditions but hydrolyzes in strong acids (pH <3). Conflicting reports may stem from varying acid concentrations or reaction durations .
- Mitigation strategy : Use buffered conditions (pH 7–8) during downstream reactions (e.g., amide couplings) to preserve the boronic ester .
- Validation : Monitor hydrolysis via ¹¹B NMR or HPLC to quantify degradation under specific conditions .
Basic: What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent moisture absorption and oxidation .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions .
- Safety : Follow GHS precautions (e.g., P210, P201, P202) to avoid ignition sources and skin contact .
Advanced: How does the electronic nature of the pyrazolopyridine core influence its reactivity in medicinal chemistry applications?
The electron-deficient pyrazolopyridine ring enhances:
- Metal coordination : Acts as a ligand for kinase inhibitors, leveraging N-atom lone pairs for binding .
- C-H functionalization : Direct functionalization at the 3-position is feasible via Pd-catalyzed C-H activation due to the ring’s electron-withdrawing nature .
- Contradiction alert : Some studies report reduced reactivity in SNAr reactions due to decreased aromatic electrophilicity compared to pyridine analogs .
Basic: What purification methods are recommended for isolating this compound?
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate boronic ester byproducts .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to obtain high-purity crystals for X-ray diffraction studies .
Advanced: Can computational modeling predict regioselectivity in further derivatization?
Yes. DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites:
- Pyrazole N1 : High electron density favors alkylation or acylation .
- Boronic ester : Reactivity toward Suzuki coupling is influenced by adjacent substituents’ Hammett parameters .
Basic: What are the primary applications of this compound in academic research?
- Proteolysis-targeting chimeras (PROTACs) : Serves as a linker due to its rigid pyrazolopyridine core .
- Boronic acid prodrugs : The pinacol ester acts a protected form for controlled release in drug delivery studies .
Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?
- Intermediate characterization : Use LC-MS or NMR to detect Boc deprotection or boronic ester hydrolysis early .
- Catalyst poisoning : Test for residual Pd in cross-coupling steps via ICP-MS and introduce scavengers (e.g., SiliaMetS Thiol) .
- Steric maps : Generate computational models to identify conformational bottlenecks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
